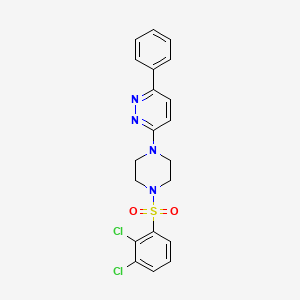
3-(4-((2,3-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of piperazine, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . Piperazine derivatives are known to have a wide range of biological and pharmaceutical activities . The compound has a sulfonyl group attached to the piperazine ring, which is further connected to a dichlorophenyl group and a phenylpyridazine group .
Synthesis Analysis
The synthesis of similar compounds often involves the cyclization of 1,2-diamine derivatives with sulfonium salts . For example, the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The piperazine ring in the molecule can adopt a chair conformation with N—H and C—H bonds in axial–axial and equatorial–equatorial positions . The dichlorophenyl group, the sulfonyl group, and the phenylpyridazine group are likely to contribute to the overall conformation and stability of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the piperazine ring and the sulfonyl group. The piperazine ring can undergo a variety of reactions, including substitution and addition reactions . The sulfonyl group can also participate in a variety of reactions, including nucleophilic substitution reactions .科学的研究の応用
Anticancer Activity
Compounds similar to 3-(4-((2,3-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine have demonstrated potential in anticancer research. For instance, Szafrański and Sławiński (2015) synthesized a compound exhibiting activity and selectivity toward leukemia, colon cancer, and melanoma (Szafrański & Sławiński, 2015). Yurttaş et al. (2014) identified compounds with promising antiproliferative agents against breast cancer cells (Yurttaş et al., 2014).
Antimicrobial and Antibacterial Properties
Khan et al. (2019) synthesized derivatives that displayed significant antibacterial, antifungal, and anthelmintic activity (Khan et al., 2019). Another study by Patel and Patel (2010) reported compounds demonstrating excellent antibacterial and antifungal activity against various organisms (N. Patel & S. D. Patel, 2010).
Radioligand Binding and Functional Assays
A study by Borrmann et al. (2009) involved designing, synthesizing, and characterizing a series of compounds in radioligand binding and functional assays at adenosine A2B receptors, discovering antagonists with subnanomolar affinity and high selectivity (Borrmann et al., 2009).
Antipsychotic Agents
Park et al. (2010) synthesized (piperazin-1-yl-phenyl)-arylsulfonamides identified for their high affinities as atypical antipsychotic agents, particularly for 5-HT(2C) and 5-HT(6) receptors (C. Park et al., 2010).
Antidepressant Activity
Zajdel et al. (2013) synthesized new quinoline- and isoquinoline-sulfonamide analogs of aripiprazole, exhibiting significant antidepressant activity in functional assays and animal models (Zajdel et al., 2013).
将来の方向性
The future directions for research on this compound could include further exploration of its biological activities, optimization of its synthesis, and investigation of its potential applications in drug development. Given its structural similarity to known antipsychotic drugs, it could be a promising candidate for further study in this area .
特性
IUPAC Name |
3-[4-(2,3-dichlorophenyl)sulfonylpiperazin-1-yl]-6-phenylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4O2S/c21-16-7-4-8-18(20(16)22)29(27,28)26-13-11-25(12-14-26)19-10-9-17(23-24-19)15-5-2-1-3-6-15/h1-10H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHXDIQYVVXPGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=C(C(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



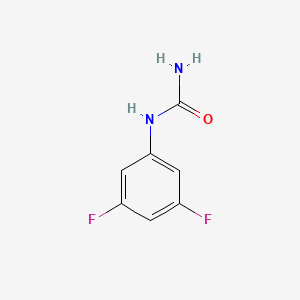
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2438294.png)

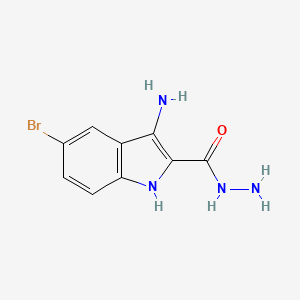
![(Z)-3,4,5-trimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2438299.png)
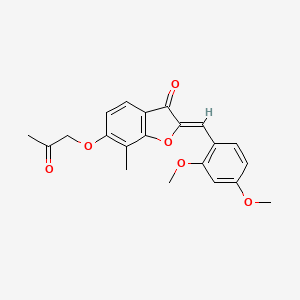

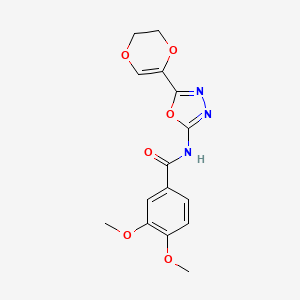
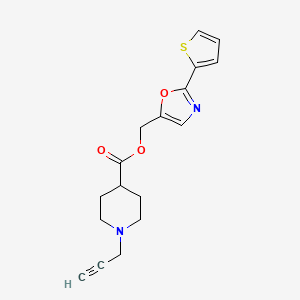
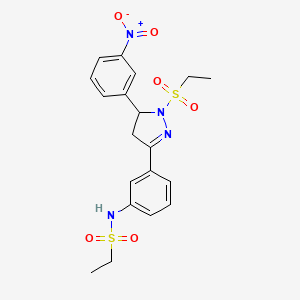
![N-(3,4-dimethylphenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2438308.png)
![Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2438311.png)